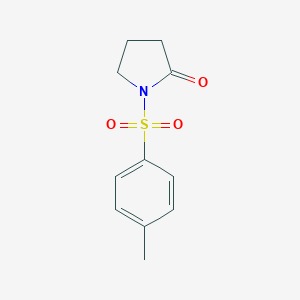

1-(p-Toluenesulfonyl)-2-pyrrolidinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXCXJDQWSSCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340264 | |

| Record name | 1-(p-Toluenesulfonyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10019-95-1 | |

| Record name | 1-(p-Toluenesulfonyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Toluenesulfonyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(p-Toluenesulfonyl)-2-pyrrolidinone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(p-toluenesulfonyl)-2-pyrrolidinone, a key intermediate in organic synthesis and drug development. The guide details a robust and reproducible synthetic protocol, delves into the mechanistic underpinnings of the N-tosylation reaction, and offers a thorough guide to the analytical techniques required for the comprehensive characterization of the final compound. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the N-Tosyl Lactam Moiety

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a p-toluenesulfonyl (tosyl) group onto the nitrogen atom of the 2-pyrrolidinone ring serves a dual purpose. Firstly, it can modulate the biological activity of the parent molecule. Secondly, and more critically in a synthetic context, the tosyl group acts as a powerful electron-withdrawing group. This electronic modification enhances the acidity of the α-protons to the carbonyl group, facilitating a range of C-C and C-X bond-forming reactions. Furthermore, the tosyl group can serve as a protecting group for the lactam nitrogen, which can be subsequently removed under specific conditions.

This guide will focus on the direct and efficient synthesis of 1-(p-toluenesulfonyl)-2-pyrrolidinone and its detailed characterization, providing a solid foundation for its use in further synthetic transformations.

Synthesis of 1-(p-Toluenesulfonyl)-2-pyrrolidinone

The synthesis of 1-(p-toluenesulfonyl)-2-pyrrolidinone is achieved through the N-tosylation of 2-pyrrolidinone. This reaction is a nucleophilic substitution at the sulfur atom of p-toluenesulfonyl chloride.

Reaction Principle and Mechanism

The N-tosylation of 2-pyrrolidinone proceeds via a nucleophilic attack of the deprotonated lactam nitrogen onto the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base, which serves to deprotonate the relatively acidic N-H of the 2-pyrrolidinone, thereby generating a more potent nucleophile.

The choice of base is critical. While strong bases like sodium hydride can be used to ensure complete deprotonation, milder bases such as pyridine or triethylamine are often sufficient and offer advantages in terms of ease of handling and work-up. Pyridine can also act as a nucleophilic catalyst, activating the tosyl chloride towards nucleophilic attack[1][2].

Experimental Protocol

This protocol is adapted from a reliable procedure for the N-tosylation of a similar lactam[3].

Materials:

-

2-Pyrrolidinone

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq.). Dissolve the 2-pyrrolidinone in anhydrous dichloromethane (approx. 0.2 M solution).

-

Addition of Base and Reagent: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.5 eq.) to the stirred solution. Subsequently, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(p-toluenesulfonyl)-2-pyrrolidinone as a solid.

Characterization of 1-(p-Toluenesulfonyl)-2-pyrrolidinone

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(p-toluenesulfonyl)-2-pyrrolidinone.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for both the pyrrolidinone ring and the tosyl group. The expected chemical shifts (in CDCl₃) are approximately:

-

7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.

-

7.2-7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.

-

3.6-3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom in the pyrrolidinone ring.

-

2.4-2.6 ppm (t, 2H): Methylene protons adjacent to the carbonyl group in the pyrrolidinone ring.

-

2.4 ppm (s, 3H): Methyl protons of the tosyl group.

-

2.0-2.2 ppm (m, 2H): Methylene protons at the 4-position of the pyrrolidinone ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The expected chemical shifts (in CDCl₃) are approximately:

-

~175 ppm: Carbonyl carbon.

-

~145 ppm: Quaternary aromatic carbon of the tosyl group attached to sulfur.

-

~135 ppm: Quaternary aromatic carbon of the tosyl group bearing the methyl group.

-

~130 ppm: Aromatic CH carbons meta to the sulfonyl group.

-

~128 ppm: Aromatic CH carbons ortho to the sulfonyl group.

-

~48 ppm: Methylene carbon adjacent to the nitrogen.

-

~32 ppm: Methylene carbon adjacent to the carbonyl.

-

~22 ppm: Methyl carbon of the tosyl group.

-

~18 ppm: Methylene carbon at the 4-position.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, confirming the elemental composition of the synthesized compound. For C₁₁H₁₃NO₃S, the expected exact mass is approximately 239.0616.

-

Fragmentation Pattern: Under electron ionization (EI), characteristic fragmentation patterns can be observed, including the loss of the tosyl group and fragmentation of the pyrrolidinone ring.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₃NO₃S |

| Molecular Weight | 239.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Literature values should be consulted for comparison. |

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis of 1-(p-toluenesulfonyl)-2-pyrrolidinone. The provided experimental protocol, coupled with a thorough understanding of the reaction mechanism and comprehensive characterization techniques, equips researchers with the necessary tools for the successful preparation and validation of this valuable synthetic intermediate. The principles and procedures detailed herein are broadly applicable to the N-sulfonylation of other lactam systems and serve as a foundational guide for the synthesis of a diverse range of N-sulfonylated heterocyclic compounds.

References

- Krizmanic, I., et al. (2001).

- Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766.

- Bailey, K., & Rees, A. H. (1970). Some pyrrolidone derivatives. Canadian Journal of Chemistry, 48(15), 2512-2515.

-

"Alcohol to Tosylate using Tosyl Cl, base". Organic Synthesis. Available at: [Link]

-

"1-(p-Toluenesulfonyl)-2-pyrrolidinone". PubChem. Available at: [Link]

-

"N Tosylpyrrolidone". mzCloud. Available at: [Link]

-

"Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates". Molecules. Available at: [Link]

-

"Tosylation of Alcohols with Pyridine". Reddit. Available at: [Link]

-

"Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant.". Proprep. Available at: [Link]

-

"Synthesis and Further Reactivity of Functionalized Lactam-Derived Enol Triflates". The Journal of Organic Chemistry. Available at: [Link]

-

"1 - Supporting Information". Royal Society of Chemistry. Available at: [Link]

-

"2 - Organic Syntheses Procedure". Organic Syntheses. Available at: [Link]

-

"Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes - Organic Syntheses Procedure". Organic Syntheses. Available at: [Link]

-

"p-Toluenesulfonylhydrazide - Organic Syntheses Procedure". Organic Syntheses. Available at: [Link]

-

"Synthesis of New Optically Active 2-Pyrrolidinones". PMC. Available at: [Link]

-

"Synthesis of 1-(8-quinolyl)-2-pyrrolidinone". PrepChem.com. Available at: [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

"Pyrrolidine synthesis". Organic Chemistry Portal. Available at: [Link]

-

"Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups". OrgoSolver. Available at: [Link]

-

"17.6: Reactions of Alcohols". Chemistry LibreTexts. Available at: [Link]

- Comins, D. L., & Schilling, S. (1998). Synthesis and Further Reactivity of Functionalized Lactam-Derived Enol Triflates. The Journal of Organic Chemistry, 63(1), 178–181.

Sources

Introduction: The Significance of N-tosyl-2-pyrrolidinone in Modern Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of N-tosyl-2-pyrrolidinone

In the landscape of drug discovery and synthetic chemistry, the pyrrolidinone scaffold is a privileged structure, appearing in numerous FDA-approved drugs and biologically active molecules.[1][2] The strategic protection of the pyrrolidinone nitrogen is crucial for controlling reactivity and enabling complex molecular construction. N-tosyl-2-pyrrolidinone emerges as a key intermediate in this context. The tosyl (p-toluenesulfonyl) group is not merely a protecting group; its strong electron-withdrawing nature activates the lactam ring, rendering it a versatile building block for various synthetic transformations.[3]

A thorough understanding of the physicochemical properties of N-tosyl-2-pyrrolidinone is therefore not an academic exercise, but a fundamental prerequisite for its effective use. For researchers in medicinal chemistry and process development, this knowledge underpins everything from reaction design and purification strategy to formulation and quality control. This guide provides a detailed examination of these core properties, blending established data with field-proven experimental protocols to ensure both scientific integrity and practical utility.

Section 1: Core Physicochemical Properties

The foundational data of a compound dictates its handling, storage, and application. N-tosyl-2-pyrrolidinone is a stable, solid material under standard laboratory conditions. Its key properties are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data; the latter serves as a useful estimation but should always be confirmed empirically for critical applications.

Table 1: Summary of Core Physicochemical Properties for N-tosyl-2-pyrrolidinone

| Property | Value | Data Type | Source(s) |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one | - | [4] |

| Synonyms | 1-(p-Toluenesulfonyl)-2-pyrrolidinone, N-Tosylpyrrolidone | - | [4][5] |

| CAS Number | 10019-95-1 | - | [5][6] |

| Molecular Formula | C₁₁H₁₃NO₃S | - | [4][6] |

| Molecular Weight | 239.29 g/mol | - | [4][6] |

| Physical State | Pale yellow to off-white solid | Experimental | [4][6] |

| Melting Point | 144 - 148 °C | Experimental | [4][6] |

| Boiling Point | 382.8 ± 35.0 °C at 760 Torr | Predicted | [5][6] |

| Density | 1.330 ± 0.06 g/cm³ at 20 °C | Predicted | [5][6] |

| Refractive Index | 1.589 | Predicted | [5][6] |

Section 2: Solubility Profile: A Practical Investigation

While comprehensive solubility data for N-tosyl-2-pyrrolidinone is not widely published, its structural features—a polar lactam core combined with a relatively nonpolar aromatic tosyl group—suggest a nuanced solubility profile. It is expected to be poorly soluble in water but should exhibit good solubility in many common organic solvents.

For any new batch, a systematic solubility assessment is a self-validating step that prevents downstream issues in reaction setup or purification. The following protocol outlines a standard workflow for this characterization.

Experimental Protocol: Determination of Qualitative Solubility

Objective: To determine the qualitative solubility of N-tosyl-2-pyrrolidinone in a range of solvents relevant to synthesis, purification, and biological screening.

Causality Statement: The choice of solvents is deliberate. Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are common reaction and chromatography solvents. Ethanol (EtOH) and Dimethyl Sulfoxide (DMSO) are frequently used in drug discovery for creating stock solutions for biological assays. Water is assessed for aqueous workup procedures.

Materials:

-

N-tosyl-2-pyrrolidinone

-

Vials (e.g., 2 mL glass vials)

-

Magnetic stirrer and stir bars

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Water, Hexanes.

Procedure:

-

Preparation: Place approximately 10 mg of N-tosyl-2-pyrrolidinone into six separate, labeled vials.

-

Solvent Addition: To the first vial, add the first solvent (e.g., DCM) dropwise, swirling after each addition, up to 1 mL.

-

Observation: Observe the mixture. Note if the solid dissolves completely. If it does not dissolve at room temperature, gently warm the vial and observe any change.

-

Categorization: Classify the solubility based on visual inspection:

-

Freely Soluble: Dissolves quickly in a small amount of solvent (<0.5 mL).

-

Soluble: Dissolves completely within 1 mL.

-

Sparingly Soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: No significant dissolution is observed.

-

-

Repeat: Repeat steps 2-4 for each of the remaining solvents.

-

Documentation: Record all observations in a laboratory notebook.

This initial screen is fundamental for planning subsequent experiments, such as choosing an appropriate solvent system for chromatography or preparing a solution for NMR analysis.

Section 3: Spectroscopic and Analytical Characterization

The identity and purity of N-tosyl-2-pyrrolidinone must be unequivocally confirmed before use. The following section details the expected spectroscopic signatures and provides protocols for data acquisition.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the complete characterization of a new batch of the compound, ensuring a validated and trustworthy result.

Caption: Workflow for the physicochemical characterization of N-tosyl-2-pyrrolidinone.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the molecular structure. The spectrum of N-tosyl-2-pyrrolidinone is distinct and predictable. The electron-withdrawing tosyl group significantly influences the chemical shifts of the adjacent protons in the pyrrolidinone ring.

Caption: Correlation of molecular structure to expected ¹H NMR and IR signals.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃) for N-tosyl-2-pyrrolidinone

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (ortho to SO₂) | ~7.85 | Doublet | 2H | Protons on the tosyl ring adjacent to the sulfonyl group. |

| Aromatic (meta to SO₂) | ~7.40 | Doublet | 2H | Protons on the tosyl ring adjacent to the methyl group. |

| CH₂ (Position 5) | ~3.80 | Triplet | 2H | Methylene group adjacent to the nitrogen, deshielded by the sulfonyl group. |

| CH₂ (Position 3) | ~2.60 | Triplet | 2H | Methylene group adjacent to the carbonyl, deshielded by the C=O. |

| CH₃ (Tosyl) | ~2.45 | Singlet | 3H | Methyl group on the tosyl ring. |

| CH₂ (Position 4) | ~2.15 | Multiplet | 2H | Central methylene group of the pyrrolidinone ring. |

Note: The provided ¹H NMR spectrum of tosyl-activated 2-pyrrolidone confirms these assignments.[7]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of N-tosyl-2-pyrrolidinone in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is chosen for its excellent ability to dissolve the compound and its single residual peak which does not interfere with sample signals.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Analysis: Integrate the peaks and assign the chemical shifts and multiplicities according to the expected structure.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Justification |

| ~1710-1730 | Strong | C=O (Lactam Carbonyl) | The electron-withdrawing tosyl group increases the C=O bond order, shifting it to a higher frequency than a typical amide (~1680 cm⁻¹). |

| ~1350 & ~1160 | Strong | S=O (Sulfonyl) | Characteristic asymmetric and symmetric stretching vibrations of the SO₂ group, respectively. This is a key signature of the tosyl group. |

| ~3000-3100 | Medium-Weak | Aromatic C-H Stretch | Typical for sp² C-H bonds on the benzene ring. |

| ~2850-2960 | Medium | Aliphatic C-H Stretch | From the CH₂ groups of the pyrrolidinone ring. |

| ~1600, ~1490 | Medium-Weak | C=C (Aromatic) | Skeletal vibrations of the benzene ring. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid N-tosyl-2-pyrrolidinone onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a strong signal.

-

Data Acquisition: Collect the sample spectrum (typically 32 scans at a resolution of 4 cm⁻¹).

-

Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

Expected Data (Electrospray Ionization - ESI+):

-

Molecular Ion Peak ([M+H]⁺): Expected at m/z 240.07

-

Sodium Adduct ([M+Na]⁺): Often observed at m/z 262.05

-

Key Fragments: Fragmentation would likely involve the cleavage of the N-S bond or loss of SO₂, providing evidence of the tosyl and pyrrolidinone moieties.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Analysis: Identify the molecular ion peak and any major adducts or fragments to confirm the compound's identity.

Section 4: Safety, Handling, and Storage

While the toxicological properties of N-tosyl-2-pyrrolidinone have not been fully investigated, prudent laboratory practices are essential.[5] It should be handled with the recognition of having unknown hazards.

-

Handling: Use with adequate ventilation, preferably in a chemical fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[4][5]

-

Stability: The compound is stable under normal temperatures and pressures.[5]

Conclusion

N-tosyl-2-pyrrolidinone is a valuable synthetic intermediate whose utility is unlocked through a precise understanding of its physicochemical properties. Its solid nature and high melting point of 144-148 °C simplify handling and storage. The distinct signatures in its ¹H NMR and IR spectra provide reliable methods for structural confirmation and purity assessment. By following the integrated workflow of analysis presented in this guide—from basic physical measurements to advanced spectroscopic confirmation—researchers can ensure the quality and integrity of their material, leading to more reliable and reproducible results in the synthesis of novel chemical entities.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 10019-95-1 | 1-Tosylpyrrolidin-2-one. Retrieved from [Link]

-

ChemSRC. (2025). CAS#:10019-95-1 | 1-(4-methylphenyl)sulfonylpyrrolidin-2-one. Retrieved from [Link]

-

Premium Goods. (n.d.). 10019-95-1 | 1-Tosylpyrrolidin-2-one. Retrieved from [Link]

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. Available at [Link]

-

mzCloud. (2015). N-Tosylpyrrolidone. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (CDCl3) of tosyl-activated a) 2-piperidone (2a) and b) 2-pyrolidone (3a). Retrieved from [Link]

-

Rybka, S., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5173. Available at [Link]

-

NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Pyrrolidinone(616-45-5) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. virsanghvi.com [virsanghvi.com]

- 4. FCKeditor - Resources Browser [midyear.aza.org]

- 5. CAS#:10019-95-1 | 1-(4-methylphenyl)sulfonylpyrrolidin-2-one | Chemsrc [chemsrc.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(p-Toluenesulfonyl)-2-pyrrolidinone: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 1-(p-Toluenesulfonyl)-2-pyrrolidinone, a versatile building block in organic synthesis and a compound of interest for researchers, scientists, and professionals in drug development. This document delves into its synthesis, key chemical and physical properties, and its strategic applications, particularly focusing on the activation of the pyrrolidinone scaffold for further chemical transformations.

Introduction and Core Chemical Identifiers

1-(p-Toluenesulfonyl)-2-pyrrolidinone, also known as N-tosyl-2-pyrrolidinone, is a sulfonamide derivative of 2-pyrrolidinone. The introduction of the electron-withdrawing p-toluenesulfonyl (tosyl) group to the nitrogen atom of the pyrrolidinone ring significantly modifies its chemical reactivity, transforming it into a valuable intermediate for a variety of synthetic applications. The tosyl group serves as both an activating group and a protecting group, influencing the acidity of the α-protons and providing a stable yet removable moiety.

| Identifier | Value | Source |

| CAS Number | 10019-95-1 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃S | [1] |

| Molecular Weight | 239.29 g/mol | [1] |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one | |

| Synonyms | N-Tosylpyrrolidone, 1-Tosylpyrrolidin-2-one, 1-(p-Tolylsulfonyl)-2-pyrrolidone | [1] |

Synthesis of 1-(p-Toluenesulfonyl)-2-pyrrolidinone

The most common and straightforward method for the synthesis of 1-(p-toluenesulfonyl)-2-pyrrolidinone is the N-sulfonylation of 2-pyrrolidinone with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.[2] This reaction proceeds via a nucleophilic attack of the deprotonated pyrrolidinone nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: Synthesis of 1-(p-Toluenesulfonyl)-2-pyrrolidinone

Materials:

-

2-Pyrrolidinone

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (1M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 equivalents) dropwise.

-

Addition of Tosyl Chloride: While maintaining the temperature at 0 °C, slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(p-toluenesulfonyl)-2-pyrrolidinone as a white solid.

Caption: Synthetic workflow for 1-(p-toluenesulfonyl)-2-pyrrolidinone.

Physicochemical Properties

The physicochemical properties of 1-(p-toluenesulfonyl)-2-pyrrolidinone are summarized in the table below. The presence of the tosyl group significantly increases the melting point compared to the liquid 2-pyrrolidinone.

| Property | Value | Reference |

| Melting Point | 144-145 °C | [1] |

| Boiling Point | 382.8 ± 35.0 °C (Predicted) | [1] |

| pKa | -13.11 ± 0.20 (Predicted) | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in many organic solvents |

Applications in Organic Synthesis and Drug Discovery

The primary utility of 1-(p-toluenesulfonyl)-2-pyrrolidinone in organic synthesis stems from the activating effect of the N-tosyl group. This group enhances the acidity of the protons on the carbon atom alpha to the carbonyl group, facilitating their removal by a base to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

Alkylation Reactions

The enolate generated from 1-(p-toluenesulfonyl)-2-pyrrolidinone can readily undergo alkylation with various electrophiles, such as alkyl halides.[3] This provides a straightforward route to α-substituted pyrrolidinone derivatives, which are important scaffolds in medicinal chemistry. The diastereoselectivity of these alkylation reactions can often be controlled, particularly when using chiral auxiliaries.[3]

Caption: General mechanism for the alkylation of N-tosyl-2-pyrrolidinone.

Role as a Protecting Group and Deprotection

The tosyl group can also be viewed as a protecting group for the nitrogen atom of the pyrrolidinone ring. It is stable to a wide range of reaction conditions. When desired, the tosyl group can be removed to yield the free secondary amine. Common methods for the deprotection of N-tosyl amides include reductive cleavage using reagents such as sodium in liquid ammonia, samarium(II) iodide, or magnesium in methanol.[4][5] The choice of deprotection reagent depends on the other functional groups present in the molecule.

Utility in Drug Discovery

The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds and approved drugs.[6] By functionalizing the pyrrolidinone ring at the α-position via the tosyl-activated intermediate, medicinal chemists can synthesize libraries of novel compounds for screening against various biological targets. The ability to introduce diverse substituents allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Safety and Handling

1-(p-Toluenesulfonyl)-2-pyrrolidinone is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

1-(p-Toluenesulfonyl)-2-pyrrolidinone is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the activating nature of the N-tosyl group make it a powerful tool for the synthesis of α-substituted pyrrolidinone derivatives. These derivatives are of significant interest in the field of drug discovery due to the prevalence of the pyrrolidinone scaffold in bioactive molecules. The stability of the tosyl group under various conditions, coupled with the availability of reliable deprotection methods, further enhances its utility as a synthetic building block. For researchers and scientists in drug development, a thorough understanding of the chemistry of 1-(p-toluenesulfonyl)-2-pyrrolidinone opens up numerous possibilities for the design and synthesis of novel therapeutic agents.

References

-

mzCloud. N-Tosylpyrrolidone. [Link] (accessed Jan 12, 2026).

-

Zhao, Y.; Helliwell, M.; Joule, J. A. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines. J. Chem. Res. (S)1999 , 312-313. [Link].

-

HETEROCYCLES, Vol. 41, No. 1, 1995. STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. [Link] (accessed Jan 12, 2026).

-

van der Eijk, J. M.; Nolte, R. J. M.; Zwikker, J. W. A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. J. Org. Chem.1979 , 44 (26), 4986–4988. [Link].

-

SpectraBase. 1-[(E)-2-(p-tolylsulfonyl)vinyl]pyrrolidine. [Link] (accessed Jan 12, 2026).

-

Taylor & Francis Online. N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. [Link] (accessed Jan 12, 2026).

-

PubChem. Raspberryketone glucoside. [Link] (accessed Jan 12, 2026).

-

Michael, J. P.; Che, C.-M. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Org. Lett.2006 , 8 (25), 5693–5696. [Link].

- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (accessed Jan 12, 2026).

-

CAS Common Chemistry. Raspberry ketone β-D-glucoside. [Link] (accessed Jan 12, 2026).

- Organic Syntheses. (Sa,S)-N-[2´-(4-Methylphenylsulfonamido)-1,1´-binaphthyl-2-yl-pyrrolidine-2-carboxamide (3). https://www.orgsyn.org/demo.aspx?prep=v89p0248 (accessed Jan 12, 2026).

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link] (accessed Jan 12, 2026).

-

MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link] (accessed Jan 12, 2026).

-

ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link] (accessed Jan 12, 2026).

-

Wikipedia. N-Methyl-2-pyrrolidone. [Link] (accessed Jan 12, 2026).

-

PubChem. 1-Tosylpyrrole. [Link] (accessed Jan 12, 2026).

-

ACS Publications. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. [Link] (accessed Jan 12, 2026).

-

LyondellBasell. N-Methyl-2-Pyrrolidone. [Link] (accessed Jan 12, 2026).

-

ACS Publications. Deprotection of Sulfonyl Aziridines. [Link] (accessed Jan 12, 2026).

-

Royal Society of Chemistry. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. [Link] (accessed Jan 12, 2026).

-

INCHEM. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link] (accessed Jan 12, 2026).

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding N-Octyl-2-pyrrolidone: Properties and Industrial Uses. [Link] (accessed Jan 12, 2026). Jan 12, 2026).

Sources

- 1. N-TOSYLPYRROLIDONE | 10019-95-1 [amp.chemicalbook.com]

- 2. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scispace.com [scispace.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-(p-Toluenesulfonyl)-2-pyrrolidinone: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the compound 1-(p-Toluenesulfonyl)-2-pyrrolidinone, also known as N-tosylpyrrolidinone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction

1-(p-Toluenesulfonyl)-2-pyrrolidinone is a sulfonamide derivative of 2-pyrrolidinone. The incorporation of the tosyl group, a common protecting group for amines and a component in various pharmacologically active molecules, significantly influences the electronic and structural characteristics of the pyrrolidinone ring. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in synthetic chemistry and drug discovery workflows. This guide will detail the expected spectroscopic signatures and provide the rationale behind the experimental acquisition of this data.

I. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1-(p-Toluenesulfonyl)-2-pyrrolidinone (Formula: C₁₁H₁₃NO₃S), Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule, [M+H]⁺, or other adducts.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₃S |

| Molecular Weight | 239.29 g/mol |

| Monoisotopic Mass | 239.0616 g/mol |

| Major Expected Ion (ESI+) | m/z 240.0694 ([M+H]⁺) |

| Other Possible Adducts (ESI+) | m/z 262.0513 ([M+Na]⁺), m/z 278.0252 ([M+K]⁺) |

Note: The mzCloud database confirms the availability of mass spectral data for N-Tosylpyrrolidone, which was acquired using a Q Exactive Orbitrap instrument with ESI, indicating high-resolution data is accessible for this compound.[1]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The choice of ESI is based on its ability to generate intact molecular ions from moderately polar, thermally labile compounds like 1-(p-Toluenesulfonyl)-2-pyrrolidinone, minimizing fragmentation and providing clear molecular weight information.[2][3]

Methodology:

-

Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to the mobile phase to facilitate protonation in positive ion mode.[4]

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, coupled with an ESI source is used.

-

Ionization: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min). A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[4][5]

-

Desolvation: A heated drying gas (typically nitrogen) is directed towards the spray to facilitate solvent evaporation from the droplets. This process increases the charge density on the droplet surface.[3]

-

Ion Formation and Analysis: As the droplets shrink, the analyte molecules are released as gas-phase ions (e.g., [M+H]⁺), which are then guided into the mass analyzer for m/z determination.

Experimental Workflow for ESI-MS

Caption: Workflow for ESI-MS analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 1-(p-Toluenesulfonyl)-2-pyrrolidinone.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 7.9 | Doublet | 2H | Aromatic H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |

| ~ 7.3 - 7.4 | Doublet | 2H | Aromatic H (meta to SO₂) | Less deshielded than the ortho protons. |

| ~ 3.6 - 3.8 | Triplet | 2H | -N-CH₂- (Pyrrolidinone C5) | Adjacent to the nitrogen atom of the sulfonamide, leading to a downfield shift. |

| ~ 2.4 - 2.5 | Singlet | 3H | -CH₃ (Tolyl) | Typical chemical shift for a methyl group attached to an aromatic ring. |

| ~ 2.3 - 2.4 | Triplet | 2H | -CH₂-C=O (Pyrrolidinone C3) | Adjacent to the carbonyl group. |

| ~ 2.0 - 2.2 | Quintet | 2H | -CH₂- (Pyrrolidinone C4) | Shielded relative to the other pyrrolidinone protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule, providing a map of the carbon skeleton.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 | -C=O (Pyrrolidinone C2) | Typical chemical shift for an amide carbonyl carbon. |

| ~ 145 | Aromatic C (ipso to SO₂) | Quaternary carbon attached to the sulfonyl group, shifted downfield. |

| ~ 136 | Aromatic C (ipso to CH₃) | Quaternary carbon attached to the methyl group. |

| ~ 130 | Aromatic CH (meta to SO₂) | Aromatic methine carbons. |

| ~ 128 | Aromatic CH (ortho to SO₂) | Aromatic methine carbons. |

| ~ 48 | -N-CH₂- (Pyrrolidinone C5) | Carbon adjacent to the nitrogen of the sulfonamide. |

| ~ 32 | -CH₂-C=O (Pyrrolidinone C3) | Carbon alpha to the carbonyl group. |

| ~ 22 | -CH₃ (Tolyl) | Methyl carbon of the tolyl group. |

| ~ 18 | -CH₂- (Pyrrolidinone C4) | The most upfield aliphatic carbon in the pyrrolidinone ring. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general procedure for acquiring high-quality NMR spectra for small organic molecules.[6][7][8]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[6]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity, which is critical for obtaining sharp spectral lines and high resolution.

-

Acquisition Parameters (¹H NMR): A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

-

Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing to the internal standard.

Experimental Workflow for NMR Spectroscopy

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1680 - 1700 | Strong | C=O stretch (amide) | The carbonyl group of the pyrrolidinone ring. |

| ~ 1350 & ~ 1160 | Strong | Asymmetric & Symmetric SO₂ stretch (sulfonamide) | Characteristic strong absorptions for the sulfonyl group. |

| ~ 1595, 1495 | Medium | C=C stretch (aromatic) | Vibrations of the p-substituted benzene ring. |

| ~ 2850 - 2950 | Medium | C-H stretch (aliphatic) | CH₂ groups of the pyrrolidinone ring and the CH₃ of the tolyl group. |

| ~ 3030 - 3100 | Weak | C-H stretch (aromatic) | C-H vibrations of the benzene ring. |

| ~ 815 | Strong | C-H bend (aromatic, p-disubstituted) | Out-of-plane bending characteristic of 1,4-disubstituted aromatic rings. |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, requiring minimal sample preparation.[9][10][11]

Methodology:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure firm and uniform contact between the sample and the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.[10]

-

Spectrum Acquisition: The infrared spectrum of the sample is recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement to prevent cross-contamination.

Experimental Workflow for FT-IR (ATR) Spectroscopy

Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Conclusion

The collective data from Mass Spectrometry, ¹H NMR, and ¹³C NMR, and IR spectroscopy provide a detailed and unambiguous structural confirmation of 1-(p-Toluenesulfonyl)-2-pyrrolidinone. The molecular weight is confirmed by MS, the carbon-hydrogen framework and connectivity are elucidated by NMR, and the presence of key functional groups is verified by IR. Adherence to the outlined experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of reliable chemical characterization in a research and development setting.

References

-

mzCloud. N Tosylpyrrolidone. (2015-04-01). Available from: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

- K. K. Murray, R. K. Boyd, M. N. Eberlin, G. J. Langley, L. Li, Y. Naito. "Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013)." Pure and Applied Chemistry. 2013, 85(7), 1515-1609.

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis. Available from: [Link]

-

University of California, Irvine. Sample preparation for FT-IR. Available from: [Link]

-

Wikipedia. Electrospray ionization. (2023). Available from: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022-11-08). Available from: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

-

Dove Medical Press. Supplementary materials. Available from: [Link]

- H. Friebolin. "Basic 1H- and 13C-NMR Spectroscopy." Wiley-VCH. 2010.

- R. T. Williamson, A. J. Williams, G. E. Martin. "Acquiring 1H and 13C Spectra." In: NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. 2018.

- A. A. Mohamad, et al. "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

-

University of Arizona. Electrospray Ionization (ESI). Available from: [Link]

- S. K. Dey, et al. "1H and 13C NMR spectra of compound 2a." Journal of Organic Chemistry.

Sources

- 1. mzCloud – N Tosylpyrrolidone [mzcloud.org]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. books.rsc.org [books.rsc.org]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

Introduction: The Importance of Solubility for 1-(p-Toluenesulfonyl)-2-pyrrolidinone

An In-depth Technical Guide to the Solubility of 1-(p-Toluenesulfonyl)-2-pyrrolidinone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(p-Toluenesulfonyl)-2-pyrrolidinone. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the compound's behavior in various solvent systems. Given the limited publicly available quantitative solubility data for this specific molecule, this guide emphasizes predictive analysis based on physicochemical properties and provides robust, field-proven experimental protocols for determining solubility in your own laboratory setting.

1-(p-Toluenesulfonyl)-2-pyrrolidinone, a sulfonamide derivative of 2-pyrrolidinone, is a compound of interest in synthetic organic chemistry and medicinal chemistry. Its rigid, protected lactam structure makes it a valuable building block. The success of any application, from its use as a reactant in a complex synthesis to its formulation in a final product, is critically dependent on its solubility. Understanding how this compound interacts with different solvents is paramount for:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction rates and preventing side reactions that can occur in heterogeneous mixtures.

-

Purification Processes: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods. Selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is key to efficient crystallization.

-

Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or an intermediate directly impacts its bioavailability and the choice of delivery vehicle.

This guide will first delve into the physicochemical properties of 1-(p-Toluenesulfonyl)-2-pyrrolidinone to build a predictive solubility profile. It will then provide detailed experimental methodologies to empower researchers to determine precise solubility data.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 1-(p-Toluenesulfonyl)-2-pyrrolidinone contains both polar and non-polar regions, which will dictate its solubility behavior.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H13NO3S | [1][2] |

| Molecular Weight | 239.29 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 62.8 Ų | [1] |

| Calculated XlogP | 1.3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Structural Analysis for Solubility Prediction:

-

Polar Moieties: The molecule possesses a polar lactam ring and a sulfonyl group. The oxygen atoms of the carbonyl and sulfonyl groups can act as hydrogen bond acceptors. This suggests that the compound will have some affinity for polar solvents.

-

Non-Polar Moieties: The presence of a p-tolyl group (a benzene ring with a methyl group) and the aliphatic carbons of the pyrrolidinone ring introduce significant non-polar character. This will promote solubility in solvents with lower polarity.

Based on this structural analysis, 1-(p-Toluenesulfonyl)-2-pyrrolidinone is expected to be a compound of intermediate polarity. It is unlikely to be highly soluble in very polar protic solvents like water or in very non-polar solvents like hexanes. Its optimal solubility is likely to be found in polar aprotic solvents and some moderately polar solvents that can accommodate both its polar and non-polar features.

Predicted Solubility in Common Organic Solvents:

The following table provides a predicted solubility profile. These predictions are based on chemical principles and should be experimentally verified for precise quantitative data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The polarity of acetone is well-suited to solvate both the polar functional groups and the non-polar regions of the molecule. |

| Acetonitrile | Medium to High | Similar to acetone, acetonitrile's polarity should be effective in dissolving the compound. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a powerful polar aprotic solvent capable of dissolving many compounds. | |

| Tetrahydrofuran (THF) | Medium to High | The ether functionality and cyclic structure of THF should interact favorably with the compound. | |

| Chlorinated | Dichloromethane (DCM) | High | DCM is an excellent solvent for many organic compounds of intermediate polarity. |

| Chloroform | High | Similar in properties to DCM, chloroform is expected to be a good solvent. | |

| Polar Protic | Methanol | Medium | The hydroxyl group can interact with the hydrogen bond acceptors, but the overall polarity might be slightly too high for optimal solubility. |

| Ethanol | Medium | Similar to methanol, but its slightly lower polarity may result in better solubility. | |

| Water | Very Low / Insoluble | The large non-polar tolyl group and the lack of hydrogen bond donors on the compound will likely lead to poor aqueous solubility. | |

| Esters | Ethyl Acetate | Medium to High | This solvent has intermediate polarity and is often a good choice for compounds with mixed polar and non-polar character. |

| Non-Polar | Toluene | Medium | The tolyl group of the compound will have a strong affinity for toluene, but the polar lactam and sulfonyl groups will limit solubility. |

| Hexanes / Heptane | Very Low / Insoluble | These non-polar aliphatic solvents will not effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility

To move from prediction to practical application, experimental determination of solubility is essential. The following protocols describe a qualitative and a quantitative method for assessing the solubility of 1-(p-Toluenesulfonyl)-2-pyrrolidinone.

Protocol for Qualitative Solubility Assessment

This rapid test provides a general classification of solubility (e.g., soluble, sparingly soluble, insoluble) and is useful for initial solvent screening.

Materials:

-

1-(p-Toluenesulfonyl)-2-pyrrolidinone

-

A selection of test solvents

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of 1-(p-Toluenesulfonyl)-2-pyrrolidinone to a test tube.

-

Add the test solvent dropwise, starting with 0.5 mL.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at this concentration.

-

If the solid has not dissolved, continue adding the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL.

-

Record the observations at each step. Note if the compound is freely soluble, partially soluble, or insoluble.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

1-(p-Toluenesulfonyl)-2-pyrrolidinone

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

A validated quantitative analytical method (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 1-(p-Toluenesulfonyl)-2-pyrrolidinone to a pre-weighed vial (ensure enough solid is added so that some remains undissolved at equilibrium).

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids.

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Once the solvent is fully removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid. Calculate the solubility in g/L or mg/mL.

-

Chromatographic Method (Preferred): Dilute a known amount of the filtered saturated solution with a suitable solvent. Analyze the diluted sample using a pre-validated HPLC or GC method with a calibration curve to determine the concentration of 1-(p-Toluenesulfonyl)-2-pyrrolidinone. This method is generally more accurate.

-

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the shake-flask method of solubility determination.

Data Interpretation and Practical Applications

The experimentally determined solubility data is invaluable for various laboratory and industrial processes.

-

For Chemical Synthesis: If the solubility in a reaction solvent like THF is determined to be 150 mg/mL, a researcher can confidently prepare a 0.5 M solution for a reaction without risking precipitation. Conversely, if the solubility in heptane is found to be <1 mg/mL, heptane can be used as an anti-solvent for crystallization.

-

For Purification: A significant difference in solubility between a hot and cold solvent is the key to successful recrystallization. For example, if the compound is highly soluble in hot ethanol but poorly soluble in cold ethanol, this would be an excellent solvent system for purification.

-

For Formulation: In drug development, knowing the solubility in various pharmaceutically acceptable solvents is the first step in designing a liquid formulation. For instance, if the compound is intended for oral administration, its solubility in buffers at different pH values would need to be determined.

Conclusion

For any scientist or researcher working with this compound, it is strongly recommended to experimentally verify these predictions using the detailed protocols provided in this guide. Accurate solubility data is not merely a physical constant; it is a critical parameter that informs experimental design, optimizes processes, and ultimately dictates the success of research and development efforts.

References

- Vertex AI Search, EXPERIMENT 1 DETERMIN

- Vertex AI Search, Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search, Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- 10019-95-1 (N-甲苯磺酰基吡咯烷酮,N-Tosylpyrrolidone) - 960化工网.

- (S)

- Organic Syntheses Procedure.

- (S)-(+)-5-(Hydroxymethyl)

- 1-Tosyl-3-pyrrolidinone | CAS 73696-28-3 | SCBT.

- 1-(2-tosylethyl)pyrrolidine - 16191-65-5, C13H19NO2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- 1-(phenylsulfonyl)-2-pyrrolidinone - C10H11NO3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | C12H11NO3S | CID 5132995 - PubChem.

- 19734-35-1(N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide) Product Description.

- An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents - Benchchem.

- Routes for production of 2-pyrrolidone. (A) BASF petrochemical route...

- CAS 10019-95-1 N-Tosylpyrrolidone - Alfa Chemistry.

- p-Toluenesulfonylhydrazide - Organic Syntheses Procedure.

- N-Methyl-2-pyrrolidone - Solubility of Things.

- 1-Tosylpyrrole | 17639-64-4 - ChemicalBook.

- 924898-12-4|1-(Amino)

- Organic Syntheses Procedure.

- P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem.

- The Solubility Profile of 4-Pyrrolidinopyridine in Organic Solvents: A Technical Guide - Benchchem.

- Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH.

Sources

Thermal stability and decomposition of N-tosyl-pyrrolidinone

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-Tosyl-Pyrrolidinone

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of N-tosyl-pyrrolidinone. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures, including N-substituted pyrrolidinones, sulfonamides, and other lactams, to present a scientifically grounded perspective. This document is intended for researchers, scientists, and professionals in drug development who utilize or are investigating N-tosyl-pyrrolidinone and require a thorough understanding of its thermal properties for applications in synthesis, formulation, and stability testing. The guide details theoretical decomposition mechanisms, key analytical methodologies for characterization, and provides field-proven insights into experimental design and data interpretation.

Introduction: The Significance of N-Tosyl-Pyrrolidinone in Modern Chemistry

N-substituted 2-pyrrolidinone derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous molecules with significant biological activity, including antimicrobial, anti-HIV, anticancer, and anticonvulsant properties.[1] The pyrrolidinone scaffold is a key pharmacophore, and its substitution with a tosyl (p-toluenesulfonyl) group imparts unique chemical characteristics. The tosyl group can serve as a protecting group for the nitrogen atom, enhancing the stability and modifying the reactivity of the pyrrolidinone ring.[2] Furthermore, N-tosyl activated lactams are valuable intermediates in various organic syntheses.[3]

A thorough understanding of the thermal stability of N-tosyl-pyrrolidinone is paramount for its effective use. In drug development, thermal stability data informs on appropriate storage conditions, potential degradation pathways during manufacturing processes involving heat, and the shelf-life of active pharmaceutical ingredients (APIs) and their formulations. In synthetic chemistry, knowledge of decomposition temperatures and products is crucial for optimizing reaction conditions and preventing the formation of unwanted byproducts.

This guide will delve into the theoretical underpinnings of N-tosyl-pyrrolidinone's thermal behavior, propose likely decomposition pathways based on the known chemistry of its constituent functional groups, and provide detailed protocols for the analytical techniques used to assess thermal stability.

Theoretical Framework for the Thermal Decomposition of N-Tosyl-Pyrrolidinone

The thermal decomposition of N-tosyl-pyrrolidinone is anticipated to be a complex process governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The primary points of potential thermal-induced cleavage are the N-S bond of the sulfonamide group and the bonds within the pyrrolidinone ring.

The Lability of the N-S Bond in Sulfonamides

The nitrogen-sulfur bond in sulfonamides is known to be labile under certain conditions.[4] The rotational barrier around the N-S bond is influenced by the electronic nature of the substituents on both the nitrogen and sulfur atoms.[3] While the S-N π-bonding is considered to have minimal contribution from the sulfur 3p orbitals, electron repulsion plays a significant role in the rotational dynamics.[5] Homolytic cleavage of the N-S bond is a plausible initial step in the thermal decomposition process, leading to the formation of a pyrrolidinone radical and a tosyl radical. The bond dissociation energy of a typical C-H bond in ethane is approximately 101.1 kcal/mol (423.0 kJ/mol), providing a benchmark for the energy required for homolytic cleavage.[6] The actual bond dissociation energy of the N-S bond in N-tosyl-pyrrolidinone would dictate the temperature at which this fragmentation becomes significant.

Decomposition Pathways of the Pyrrolidinone Ring

Studies on the pyrolysis of pyrrolidine and its derivatives offer insights into the potential fragmentation of the five-membered ring.[7] The thermal decomposition of pyrrolidine is known to produce a diradical intermediate, ·CH2NHCH2·, and ethene as primary products.[7] For N-substituted pyrrolidinones, such as N-methylpyrrolidone, decomposition upon heating can produce toxic fumes including nitrogen oxides and carbon monoxide.[8] It is therefore reasonable to hypothesize that at elevated temperatures, the pyrrolidinone ring of N-tosyl-pyrrolidinone could undergo ring-opening reactions, potentially leading to the elimination of small molecules like carbon monoxide and the formation of various nitrogen-containing fragments.

Proposed Decomposition Pathways

Based on the principles outlined above, two primary decomposition pathways for N-tosyl-pyrrolidinone can be proposed. These pathways are not mutually exclusive and may occur concurrently or sequentially depending on the temperature and other experimental conditions.

-

Pathway A: Initial N-S Bond Cleavage: This pathway is initiated by the homolytic cleavage of the nitrogen-sulfur bond, which is often the weakest point in the molecule under thermal stress.

-

Pathway B: Pyrrolidinone Ring Opening: This pathway involves the initial fragmentation of the lactam ring, a process that may be influenced by the electron-withdrawing nature of the tosyl group.

These proposed pathways are illustrated in the following diagram:

Analytical Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability and decomposition of N-tosyl-pyrrolidinone. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are the cornerstone techniques for such investigations.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.

Experimental Protocol: TGA of N-Tosyl-Pyrrolidinone

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A clean, inert sample pan (typically platinum or alumina) should be used.

-

Sample Preparation: Accurately weigh 5-10 mg of N-tosyl-pyrrolidinone into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

Experimental Parameters:

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. A rate of 10 °C/min is a common starting point.

-

Data Collection: Record the sample mass and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the mass loss step.

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with the peak of the DTG curve indicating the temperature of the maximum decomposition rate.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol: DSC of N-Tosyl-Pyrrolidinone

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of N-tosyl-pyrrolidinone into a hermetically sealed aluminum pan. The lid should be pierced to allow for the escape of any evolved gases during decomposition.

-

Experimental Parameters:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) on the DSC thermogram.

-

Determine the onset temperature, peak temperature, and enthalpy of each thermal event.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[12] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[13]

Experimental Protocol: Py-GC-MS of N-Tosyl-Pyrrolidinone

-

Instrument Preparation: The pyrolyzer, GC, and MS should be properly tuned and calibrated.

-

Sample Preparation: A small amount of N-tosyl-pyrrolidinone (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Experimental Parameters:

-

Pyrolysis Temperature: A range of temperatures should be investigated (e.g., 300 °C, 500 °C, 700 °C) to observe how the decomposition profile changes with temperature.

-

GC Separation: A suitable capillary column (e.g., a non-polar or mid-polar column) should be used to separate the pyrolysis products. A temperature program from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 300 °C) is typically employed.

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected fragments (e.g., m/z 35-550).

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram.

-

Analyze the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST) to identify the decomposition products.

-

Expected Thermal Profile and Data Interpretation

Based on the analysis of related compounds, a hypothetical thermal profile for N-tosyl-pyrrolidinone can be constructed.

Table 1: Predicted Thermal Analysis Data for N-Tosyl-Pyrrolidinone

| Analytical Technique | Parameter | Expected Observation | Rationale/Interpretation |

| TGA | Onset of Decomposition | > 200 °C | Sulfonamides and lactams are generally stable at lower temperatures. |

| Major Mass Loss Step(s) | One or two distinct steps | The first step could correspond to the loss of the tosyl group, and the second to the fragmentation of the pyrrolidinone ring. | |

| Final Residue | Low (< 5%) | The compound is primarily organic and expected to decompose into volatile products. | |

| DSC | Melting Point | Sharp endothermic peak | Expected for a crystalline solid. The temperature will be specific to the compound's purity and polymorphic form. |

| Decomposition | Broad exothermic peak(s) | Decomposition is typically an exothermic process. The broadness of the peak indicates a complex, multi-step process. | |

| Py-GC-MS | Major Products | Toluene, sulfur dioxide, pyrrole, pyridine, nitriles, carbon monoxide | Toluene and SO2 from the tosyl group; pyrrole, pyridine, and nitriles from the pyrrolidinone ring rearrangement and fragmentation; CO from the lactam carbonyl. |

Safety and Handling Considerations